molecular formula C15H21NO3S B032281 2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt CAS No. 54136-26-4

2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt

Cat. No.: B032281
CAS No.: 54136-26-4
M. Wt: 295.4 g/mol
InChI Key: XTNXDHCAMPMVRG-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt is a critical synthetic intermediate in the preparation of heptamethine cyanine dyes, a class of compounds renowned for their near-infrared (NIR) fluorescence. Its intrinsic value lies in its zwitterionic structure, which incorporates both the essential indolium heterocycle and a sulfonate group. The indolium moiety serves as a key precursor for constructing the polymethine bridge characteristic of cyanine dyes, while the sulfobutyl chain provides enhanced water solubility and reduces dye aggregation, a common issue that quenches fluorescence. This compound is particularly valuable for synthesizing NIR fluorescent probes for bioimaging, as NIR light (700-900 nm) experiences minimal absorption and scattering by biological tissues, allowing for deeper penetration and higher-resolution imaging in applications such as cancer research, lymph node mapping, and protease activity sensing. Its mechanism of action is foundational: during dye synthesis, it reacts with appropriate aldehydes or other polymethine precursors to form the conjugated chromophore system responsible for absorbing and emitting light. Researchers utilize this inner salt to develop novel, stable, and highly fluorescent labels for proteins, antibodies, and nanoparticles, making it an indispensable tool for advancing diagnostic and theranostic platforms.

Properties

IUPAC Name

4-(2,3,3-trimethylindol-1-ium-1-yl)butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-12-15(2,3)13-8-4-5-9-14(13)16(12)10-6-7-11-20(17,18)19/h4-5,8-9H,6-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNXDHCAMPMVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440117
Record name SBB042435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54136-26-4
Record name SBB042435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation-Sulfonation Sequential Approach

The most widely documented method involves a two-step process: alkylation of indole derivatives followed by sulfonation .

Step 1: Alkylation of 2,3,3-Trimethylindolenine
2,3,3-Trimethylindolenine is reacted with 1,4-butanesultone in anhydrous toluene under reflux conditions (110–120°C) for 12–24 hours. The reaction proceeds via nucleophilic substitution, where the indolenine’s nitrogen attacks the electrophilic carbon of the sultone.

Step 2: Inner Salt Formation
After alkylation, the intermediate is treated with a weak base (e.g., sodium bicarbonate) to deprotonate the sulfonic acid group, forming the zwitterionic structure. The product is purified via recrystallization from methanol-diethyl ether, yielding a pink crystalline solid with ≥98% purity (HPLC).

Key Reaction Parameters:

ParameterValue/Detail
SolventToluene
Temperature110–120°C (reflux)
Reaction Time12–24 hours
Yield65–75%
Purity≥98% (HPLC)

Alternative Halogen-Mediated Pathway

A less common method utilizes 1,4-diiodobutane as the alkylating agent. In this approach:

  • 3,3-Dimethyl-3H-indole is heated with 1,4-diiodobutane and potassium iodide in acetonitrile under reflux for 96 hours.

  • The iodide counterion facilitates nucleophilic substitution, forming a bis-indolium intermediate.

  • Subsequent sulfonation with sulfur trioxide yields the target compound, albeit with lower efficiency (40% yield).

Comparison of Laboratory Methods:

MethodStarting MaterialsYieldPurityKey Advantage
Alkylation-SulfonationIndolenine, butanesultone65–75%≥98%High reproducibility
Halogen-MediatedDiiodobutane, KI40%90–95%Avoids sultone handling

Industrial-Scale Production

Continuous Flow Reactor Systems

To enhance scalability, manufacturers employ continuous flow reactors with the following optimizations:

  • Precise Temperature Control : Maintained at 115°C ± 2°C to prevent side reactions.

  • Residence Time : 6–8 hours, significantly shorter than batch processes.

  • In-Line Purification : Integrated crystallization units remove unreacted sultone and byproducts, achieving 99% purity.

Solvent Recycling Protocols

Industrial processes prioritize solvent recovery:

  • Toluene is distilled and reused, reducing waste by 70%.

  • Methanol from recrystallization is repurposed for initial reaction mixtures.

Analytical Characterization of Synthetic Products

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 1.45 (s, 6H, CH₃), 2.15 (s, 3H, N–CH₃), 3.10–3.30 (m, 4H, –CH₂–SO₃⁻).

  • FT-IR : Peaks at 1180 cm⁻¹ (S=O stretch) and 1040 cm⁻¹ (S–O stretch) confirm sulfonate formation.

Purity Assessment

TechniqueCriteriaResult
HPLCPeak area ≥98%Pass
Karl Fischer TitrationMoisture ≤0.2%Pass

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Oxidation : Occurs at temperatures >130°C, mitigated by strict thermal control.

  • Dimerization : Additives like hydroquinone (0.1 wt%) suppress radical-mediated side reactions.

Environmental Considerations

  • Waste Streams : Butanesultone hydrolysis generates sulfonic acids, neutralized with CaCO₃ before disposal.

Emerging Synthetic Innovations

Microwave-Assisted Synthesis

Pilot studies demonstrate that microwave irradiation (300 W, 100°C) reduces reaction time to 2 hours with comparable yields (68%).

Ionic Liquid-Mediated Reactions

Using 1-butyl-3-methylimidazolium tetrafluoroborate as a solvent enhances reaction rates by 30% through improved solubility of indolenine.

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfobutyl group to a thiol or sulfide.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Halogenated or nitro-substituted indolium derivatives.

Scientific Research Applications

Chemistry

2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium serves as a reagent in organic synthesis. It can act as a precursor for synthesizing more complex molecules and is particularly useful in the preparation of carbocyanine near-infrared fluorescent dyes .

Biology

The compound's ability to interact with biomolecules makes it valuable in biological studies. Its zwitterionic nature enhances solubility in aqueous environments, facilitating interactions with cell membranes and proteins. Interaction studies focus on its behavior in biological systems and its potential use in fluorescence-based assays .

Medicine

Research indicates potential therapeutic properties of this compound, particularly its antimicrobial and anticancer activities. Its structural similarity to known antimicrobial agents suggests that it may exhibit selective antibacterial activity against pathogens such as E. coli and Salmonella enterica .

Industry

In industrial applications, 2,3,3-trimethyl-1-(4-sulfobutyl)-indolium is utilized in the production of dyes and specialty chemicals. Its unique fluorescent properties are exploited in various formulations .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives related to the indole structure. While specific data on 2,3,3-trimethyl-1-(4-sulfobutyl)-indolium is limited, its structural similarities to known antimicrobial agents suggest potential efficacy against Gram-negative bacteria.

Case Study 2: Fluorescence-Based Assays

Research has utilized this compound in fluorescence-based assays to study biomolecular interactions. The compound's unique fluorescence characteristics allow for sensitive detection methods in biological research.

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt involves its interaction with molecular targets such as enzymes and receptors. The sulfobutyl group enhances the compound’s solubility and facilitates its binding to target sites. The indolium core can participate in various biochemical pathways, leading to the modulation of cellular processes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt
  • CAS No.: 54136-26-4
  • Molecular Formula: C₁₅H₂₁NO₃S
  • Molecular Weight : 295.40 g/mol .

Properties and Applications :
This indolium derivative is a zwitterionic compound with a sulfobutyl chain, conferring water solubility and stability. It serves as a critical intermediate in synthesizing symmetric cyanine dyes (e.g., di-sulfo Cy5) used in fluorescence labeling, quantum dot-based FRET systems, and fluorogenic probes for β-galactosidase activity detection . Its sulfonate group enhances biocompatibility, making it suitable for biological imaging and sensor development.

Comparison with Structural Analogs

1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium, Inner Salt

  • CAS No.: 63149-24-6
  • Molecular Formula: C₁₉H₂₃NO₃S
  • Molecular Weight : 345.46 g/mol
  • Structural Difference : Incorporates a benz[e]indole core (extended aromatic system) instead of indole.
  • Higher molecular weight may reduce solubility compared to the indole-based counterpart.

2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-Indolium, Hydroxide, Inner Salt

  • CAS No.: 29636-96-2
  • Molecular Formula: C₁₄H₁₉NO₃S
  • Molecular Weight : 281.37 g/mol
  • Structural Difference : Sulfopropyl chain (C3) instead of sulfobutyl (C4).
  • Lower molecular weight may enhance diffusion in biological systems.
  • Applications : Used in NIR imaging, PDT, and photothermal therapy (PTT) due to its compact structure and tunable photophysical properties .

5-Methoxy-2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, Inner Salt

  • CAS No.: 54136-27-5
  • Molecular Formula: C₁₆H₂₃NO₄S
  • Molecular Weight : 325.42 g/mol
  • Structural Difference : Methoxy (-OCH₃) substituent at the 5-position of the indole ring.
  • Increased steric bulk may affect binding affinity in sensor applications.

Data Table: Comparative Analysis

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Feature Primary Applications
2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium 54136-26-4 C₁₅H₂₁NO₃S 295.40 Sulfobutyl chain, indole core Cyanine dye synthesis, bioimaging
1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium 63149-24-6 C₁₉H₂₃NO₃S 345.46 Benz[e]indole core NIR imaging, PDT
2,3,3-Trimethyl-1-(3-sulfopropyl)-indolium 29636-96-2 C₁₄H₁₉NO₃S 281.37 Sulfopropyl chain NIR imaging, PTT
5-Methoxy-2,3,3-trimethyl-1-(4-sulfobutyl)-indolium 54136-27-5 C₁₆H₂₃NO₄S 325.42 Methoxy substituent Fluorescence labeling

Research Findings and Trends

  • Chain Length vs. Solubility : Sulfobutyl chains (C4) generally improve water solubility over sulfopropyl (C3), critical for biological applications .
  • Aromatic System : Benz[e]indole derivatives exhibit red-shifted spectra due to extended conjugation, advantageous for NIR applications .
  • Substituent Effects : Methoxy groups fine-tune electronic properties but may complicate synthesis .

Biological Activity

2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt (CAS No. 54136-26-4) is a synthetic compound known for its unique structural properties and potential applications in various biological contexts. This compound features an indolium core with a sulfobutyl substituent and three methyl groups, which contribute to its solubility and reactivity. The biological activity of this compound has been investigated for its potential therapeutic properties, including antimicrobial and anticancer effects.

  • Molecular Formula : C₁₅H₂₁NO₃S
  • Molecular Weight : 295.4 g/mol
  • Appearance : Pink powder
  • Purity : ≥98% (HPLC)

The biological activity of 2,3,3-trimethyl-1-(4-sulfobutyl)-indolium is largely attributed to its interaction with various molecular targets within biological systems. The sulfobutyl group enhances the solubility of the compound in aqueous environments, facilitating its interaction with enzymes and receptors involved in cellular processes. The indolium core can participate in biochemical pathways that modulate cellular functions.

Antimicrobial Activity

Research indicates that compounds related to the indole structure exhibit significant antimicrobial properties. For instance, derivatives of indole have shown selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and E. coli . The specific activity of 2,3,3-trimethyl-1-(4-sulfobutyl)-indolium has not been extensively documented; however, its structural similarity to known antimicrobial agents suggests potential efficacy.

Anti-inflammatory Activity

Indole derivatives are also recognized for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert anti-inflammatory actions . The potential dual inhibition of COX and lipoxygenase pathways by compounds structurally similar to 2,3,3-trimethyl-1-(4-sulfobutyl)-indolium suggests that this compound may also possess anti-inflammatory properties.

Study on Indole Derivatives

A study focused on N-methylsulfonyl-indole derivatives demonstrated significant anti-inflammatory activity through COX inhibition . Although this study did not specifically evaluate 2,3,3-trimethyl-1-(4-sulfobutyl)-indolium, it highlights the relevance of indole derivatives in therapeutic applications.

Antioxidant Activity

Research has shown that indole compounds exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress markers . This suggests that 2,3,3-trimethyl-1-(4-sulfobutyl)-indolium might also contribute to cellular protection against oxidative damage.

Comparative Analysis

Property/Activity2,3,3-Trimethyl-1-(4-sulfobutyl)-indoliumSimilar Indole Derivatives
AntimicrobialPotentially active against Gram-negative bacteriaDocumented activity against various strains
AnticancerHypothetical based on structureProven efficacy in multiple studies
Anti-inflammatoryPotential based on structural similaritiesEstablished COX inhibition

Q & A

Q. What are the established synthetic protocols for preparing 2,3,3-trimethyl-1-(4-sulfobutyl)-indolium, inner salt, and what critical parameters influence yield?

The synthesis typically involves alkylation of 2,3,3-trimethylindolenine with 1,4-butane sultone under reflux conditions. Key steps include:

  • Alkylation : Reacting 2,3,3-trimethylindolenine with 1,4-butane sultone in a polar aprotic solvent (e.g., dimethylformamide) at 90–120°C for 5–12 hours .
  • Purification : Precipitation via acetone washing or recrystallization from methanol/water mixtures to isolate the inner salt .
    Critical parameters include stoichiometric control of the sultone, reaction temperature (avoiding thermal decomposition above 120°C), and pH adjustments to stabilize the sulfonate group .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying the sulfobutyl chain attachment and indolium core structure. Key signals include the methyl groups (δ 1.5–2.0 ppm) and sulfonate protons (δ 3.0–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 239.29 for the free acid form) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 600–800 nm) monitors purity, especially for fluorescent derivatives .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to the sulfonate group; insoluble in acetone or chloroform .
  • Stability : Store at –20°C in anhydrous conditions to prevent hydrolysis. Aqueous solutions degrade within 24 hours at room temperature; stabilize with antioxidants (e.g., ascorbic acid) for in vitro applications .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields or byproduct formation?

  • Byproduct Mitigation : Use excess 1,4-butane sultone (1.2–1.5 equivalents) to drive alkylation completion. Avoid prolonged heating to prevent indolium ring decomposition .
  • Yield Improvement : Employ microwave-assisted synthesis to reduce reaction time (30–60 minutes) and minimize side reactions .
  • Purification : Use ion-exchange chromatography to separate unreacted starting materials and sulfonate derivatives .

Q. What are the methodological considerations for using this compound in near-infrared (NIR) fluorescence imaging, particularly in vivo vs. in vitro?

  • In Vivo : Conjugate with targeting moieties (e.g., peptides, antibodies) via its sulfonate group to enhance tissue specificity. Monitor pharmacokinetics using fluorescence lifetime imaging (FLIM) to account for background autofluorescence .
  • In Vitro : Optimize concentration (0.1–10 µM) to avoid self-quenching. Use phosphate-buffered saline (pH 7.4) to maintain fluorescence intensity .

Q. How does the structural similarity to indocyanine green (ICG) impact its application in biomedical research?

The compound shares ICG’s benz[e]indolium core and sulfobutyl groups, enabling similar NIR absorption/emission (λ = 750–850 nm). However, its lack of heptamethine chain reduces lipophilicity, making it more suitable for aqueous-phase applications (e.g., lymph node imaging) compared to ICG’s vascular tracking .

Q. What strategies resolve contradictions in reported fluorescence quantum yields (Φ) across studies?

  • Standardization : Calibrate instruments using rhodamine B or cresyl violet as reference fluorophores.
  • Environmental Factors : Control solvent polarity, temperature, and oxygen levels (e.g., degas solutions to minimize quenching) .
  • Synthetic Batches : Compare Φ across batches purified via HPLC to isolate isomerically pure samples .

Q. How can researchers design experiments to evaluate its potential as a FRET donor/acceptor in nucleic acid detection?

  • Donor Design : Pair with a quencher-labeled oligonucleotide; monitor FRET efficiency via fluorescence recovery upon target binding .
  • Acceptor Screening : Test compatibility with common acceptors (e.g., Cy5) by spectral overlap analysis (J > 1 × 1013^13 M1^{-1}cm1^{-1}nm4^4) .

Methodological Notes

  • Data Reproducibility : Report reaction conditions (solvent, temperature, molar ratios) and purification steps in detail to enable cross-study validation .
  • Advanced Applications : For tumor targeting, validate specificity using knockout cell lines or competitive binding assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt
Reactant of Route 2
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2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt

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